N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)acetamide
Description
Properties
Molecular Formula |
C9H13N3OS |
|---|---|
Molecular Weight |
211.29 g/mol |
IUPAC Name |
N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide |
InChI |
InChI=1S/C9H13N3OS/c1-6(13)10-9-11-7-3-4-12(2)5-8(7)14-9/h3-5H2,1-2H3,(H,10,11,13) |
InChI Key |
RPVFJWINWFDEKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)CN(CC2)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiazolo-Pyridine Core
The core structure is synthesized via cyclocondensation of 3-oxo-2-arylhydrazonopropanals with 4-thiazolidinones under high-pressure conditions using a Q-Tube reactor. For example, heating 3-oxo-2-(4-chlorophenylhydrazono)propanal with 4-thiazolidinone at 140–160°C for 12–24 hours yields thiazolo[4,5-c]pyridazine derivatives. While this method is optimized for pyridazines, analogous conditions apply to pyridine systems.
Methylation at the 5-Position
Methylation is achieved via reductive amination. A solution of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine in methanol is treated with formaldehyde and acetic acid , followed by reduction with triacetoxysodium borohydride to introduce the methyl group. This step proceeds in 85–91% yield.
Acetylation of the Amine Group
The final acetylation involves reacting 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine with acetic anhydride in ethanol or dichloromethane. For instance, dissolving the amine in ethanol and adding acetyl chloride in the presence of triethylamine at 0–25°C for 4–6 hours yields the acetamide. Yields typically exceed 75%.
Cyanide Hydrolysis and Amide Formation
This route leverages nitrile intermediates, which are hydrolyzed to carboxylic acids and subsequently converted to acetamides.
Synthesis of the Nitrile Precursor
2-Cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is synthesized by reacting 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with copper(I) cyanide in dimethylacetamide at 140–160°C. The reaction requires 1.5 equivalents of cyanide and proceeds in 70–80% yield.
Hydrolysis to Carboxylic Acid
The nitrile is hydrolyzed to 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid using lithium hydroxide in ethanol at 50–70°C. Acidification with HCl yields the hydrochloride salt.
Conversion to Acetamide
The carboxylic acid is activated as an acid chloride using thionyl chloride , then reacted with ammonia to form the primary amide. Subsequent acetylation with acetic anhydride introduces the acetyl group. This multi-step process achieves an overall yield of 50–60%.
Direct Acetylation of Preformed Amine Precursors
The most streamlined method involves direct N-acetylation of commercially available or pre-synthesized amines.
Preparation of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine
A mixture of 2-amino-4-(2-aminoethyl)thiazole , formaldehyde , and acetic acid in methanol undergoes cyclization at room temperature, followed by purification via column chromatography. This step yields the amine in 85–91% purity.
Acetylation Reaction
The amine is dissolved in tetrahydrofuran (THF) , treated with acetic anhydride (1.2 equivalents), and stirred at 25°C for 12 hours. Quenching with ice water and extraction with ethyl acetate yields the crude product, which is recrystallized from ethanol. This method achieves >90% yield with minimal byproducts.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Complexity | Scalability |
|---|---|---|---|---|
| Cyclocondensation | Cyclization, methylation, acetylation | 60–75 | High | Moderate |
| Cyanide Hydrolysis | Nitrile formation, hydrolysis, acetylation | 50–60 | Moderate | Low |
| Direct Acetylation | Amine synthesis, acetylation | 85–90 | Low | High |
Direct acetylation is preferred for industrial-scale synthesis due to its simplicity and high yield. Conversely, cyanide hydrolysis offers a viable alternative when nitrile precursors are readily available.
Chemical Reactions Analysis
Types of Reactions: N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated thiazole derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Anticancer Activity
N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)acetamide has shown promising anticancer properties. In vitro studies have indicated significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazole compounds have been reported to inhibit tumor growth by inducing apoptosis in cancer cells .
Antithrombotic Properties
Research indicates that compounds related to this compound can act as antithrombotics. They are used as intermediates in the synthesis of more complex molecules aimed at inhibiting Factor Xa (FXa), which plays a critical role in the coagulation cascade .
Neuroprotective Effects
Emerging studies suggest that thiazole derivatives may possess neuroprotective properties. These compounds could potentially mitigate neurodegenerative diseases by influencing neuroinflammatory pathways and promoting neuronal survival .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the thiazolo[5,4-c]pyridine scaffold but differ in substituents, molecular weight, and physicochemical properties.
Table 1: Comparison of N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)acetamide with Analogues
Key Structural and Functional Insights
Substituent Effects on Lipophilicity: The 5-methyl group in the target compound increases lipophilicity compared to the unsubstituted hydrochloride salt . This may enhance membrane permeability but reduce aqueous solubility.
Solubility Modifications :
- The hydrochloride salt demonstrates how salt formation can improve solubility for parenteral formulations.
- The 5-methoxypyridin-3-yl substituent in adds polarity, balancing hydrophilicity and lipophilicity.
Pharmacophore Variations :
- Replacement of the methyl group with a benzyl or acetyl moiety () alters steric bulk and electronic properties, which could impact receptor affinity or metabolic stability.
Biological Activity
N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)acetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H10N2S
- Molecular Weight : 166.25 g/mol
- CAS Number : 31246722
1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound this compound has been tested against various bacterial strains. For instance, a study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, suggesting a mechanism involving disruption of bacterial cell wall synthesis and inhibition of essential enzymatic functions .
2. Antitumor Activity
Thiazole derivatives are recognized for their anticancer potential. In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer). The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Table 1: Antitumor Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15.3 | Apoptosis induction |
| Caco-2 | 12.7 | Cell cycle arrest |
3. Neuroprotective Effects
Recent studies have suggested that thiazole derivatives may possess neuroprotective properties. This compound has shown promise in models of neurodegeneration by reducing oxidative stress and inflammation in neuronal cells. This effect is likely mediated through the modulation of signaling pathways associated with neuroinflammation and apoptosis .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in critical metabolic pathways within pathogens and cancer cells.
- Apoptotic Pathways : It triggers apoptotic pathways in cancer cells through the activation of caspases and the upregulation of pro-apoptotic proteins.
- Antioxidant Activity : By scavenging free radicals and enhancing cellular antioxidant defenses, the compound mitigates oxidative damage in neuronal tissues.
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various thiazole derivatives, this compound was found to exhibit superior antimicrobial activity compared to standard antibiotics against resistant bacterial strains. The study concluded that its unique structural features contribute significantly to its efficacy .
Case Study 2: Cancer Cell Line Testing
A series of experiments conducted on A549 and Caco-2 cell lines demonstrated that treatment with this compound resulted in a marked decrease in cell viability over 48 hours. The data indicated that the compound could serve as a lead for further development in anticancer therapies .
Q & A
Q. What strategies address challenges in crystallizing this compound for structural studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
